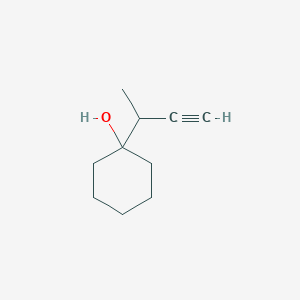
Cyclohexanol, 1-(1-methyl-2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 1-(1-methyl-2-propynyl)- is an organic compound belonging to the class of alcohols It features a cyclohexane ring with a hydroxyl group (-OH) and a 1-methyl-2-propynyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-(1-methyl-2-propynyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propargyl bromide in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction typically occurs under reflux conditions with an appropriate solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-quality cyclohexanol, 1-(1-methyl-2-propynyl)- .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 1-(1-methyl-2-propynyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or sodium hypochlorite in basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexane derivatives.
Substitution: Cyclohexyl halides.
Applications De Recherche Scientifique
Cyclohexanol, 1-(1-methyl-2-propynyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclohexanol, 1-(1-methyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol, 1-methyl-: Similar structure but lacks the 1-methyl-2-propynyl substituent.
Cyclohexanol, 1-propyl-: Similar structure but with a propyl group instead of the 1-methyl-2-propynyl group.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-: Contains a different substituent on the cyclohexane ring.
Uniqueness
Cyclohexanol, 1-(1-methyl-2-propynyl)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
103934-07-2 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-but-3-yn-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-3-9(2)10(11)7-5-4-6-8-10/h1,9,11H,4-8H2,2H3 |
Clé InChI |
KHZPJGFUDYTAIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)C1(CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







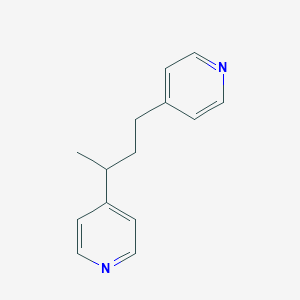
![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)
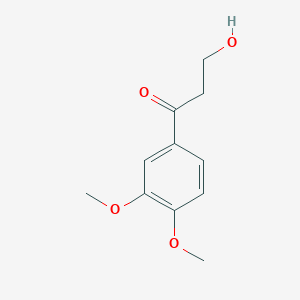
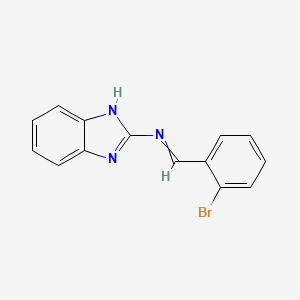

![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
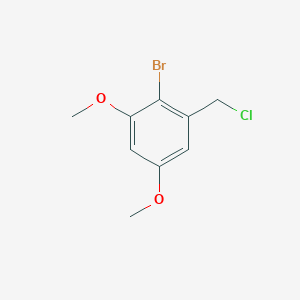

![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
